molecular formula C14H19NO B291496 N-(4-ethylphenyl)cyclopentanecarboxamide

N-(4-ethylphenyl)cyclopentanecarboxamide

Cat. No.: B291496
M. Wt: 217.31 g/mol
InChI Key: APELEAODURJCEB-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)cyclopentanecarboxamide is a synthetic organic compound characterized by a cyclopentane ring fused to a carboxamide group, with a 4-ethylphenyl substituent attached to the amide nitrogen. For example, cyclopentyl fentanyl (a related compound with a piperidinyl-phenethyl group) is classified as a controlled opioid analog, suggesting that substitutions on the phenyl ring and carboxamide backbone significantly influence receptor interactions and pharmacological effects .

The compound’s molecular formula is inferred as C₁₄H₁₉NO, with a molecular weight of approximately 217.31 g/mol (based on similar derivatives in and ). Its structure positions it within a broader class of carboxamide derivatives studied for applications ranging from enzyme inhibition to sensory modulation (e.g., VUAA1, an insect odorant receptor agonist in ).

Properties

Molecular Formula

C14H19NO

Molecular Weight

217.31 g/mol

IUPAC Name

N-(4-ethylphenyl)cyclopentanecarboxamide

InChI

InChI=1S/C14H19NO/c1-2-11-7-9-13(10-8-11)15-14(16)12-5-3-4-6-12/h7-10,12H,2-6H2,1H3,(H,15,16)

InChI Key

APELEAODURJCEB-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)NC(=O)C2CCCC2

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2CCCC2

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Substitution on the Phenyl Ring

The 4-ethylphenyl group distinguishes this compound from derivatives with other substituents:

  • Electron-withdrawing groups: N-(4-Acetylphenyl)cyclopentanecarboxamide () features a polar acetyl group (-COCH₃), increasing solubility in polar solvents compared to the non-polar ethyl group.
  • Electron-donating groups :
    • N-(4-methoxyphenyl)-1-phenylcyclopentanecarboxamide () has a methoxy (-OCH₃) group, which may improve metabolic stability compared to ethyl.

Modifications to the Carboxamide Backbone

  • Hydrazine-1-carbonothioyl derivatives (): Compounds like N-(2-Benzoylhydrazine-1-carbonothioyl)cyclopentanecarboxamide introduce thiourea moieties, altering melting points (148–201°C) and hydrogen-bonding networks.
  • Fentanyl analogs (): Cyclopentyl fentanyl replaces the 4-ethylphenyl group with a phenethylpiperidinyl moiety, conferring potent µ-opioid receptor agonism.

Physicochemical Properties

Key data from synthesized analogs ():

Compound Name Substituent(s) Melting Point (°C) Yield (%)
N-(2-Benzoylhydrazine-1-carbonothioyl)cyclopentanecarboxamide Benzoyl hydrazine 193–195 66
N-(4-Acetylphenyl)cyclopentanecarboxamide 4-Acetylphenyl Not reported
N-(4-ethylphenyl)cyclopentanecarboxamide* 4-Ethylphenyl

*Note: Data for the target compound is extrapolated. Ethyl groups typically reduce polarity, lowering solubility in aqueous media compared to acetyl or morpholinyl derivatives.

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